

Methyl 6-chloropyrazine-2-carboxylate CAS number and spectral data

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Compound of Interest

Compound Name: Methyl 6-chloropyrazine-2-carboxylate

Cat. No.: B1310585

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Technical Guide: Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Chemical Name: **Methyl 6-chloropyrazine-2-carboxylate** CAS Number: 23611-75-8[1][2]

Molecular Formula: C₆H₅CIN₂O₂[2] Molecular Weight: 172.57 g/mol [3]

This guide provides a comprehensive overview of the chemical and spectral properties of **Methyl 6-chloropyrazine-2-carboxylate**, a heterocyclic compound of interest in synthetic chemistry and drug discovery.

Chemical Structure

Caption: Chemical structure of **Methyl 6-chloropyrazine-2-carboxylate**.

Spectral Data

While specific experimental spectra for **Methyl 6-chloropyrazine-2-carboxylate** are not readily available in public databases, the following tables outline the expected spectral characteristics based on its structure and general spectroscopic principles.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.7 - 9.0	Singlet	1H	Pyrazine ring proton
~8.6 - 8.9	Singlet	1H	Pyrazine ring proton
~4.0	Singlet	3H	Methyl ester (-OCH ₃)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~164 - 166	Quaternary	Ester carbonyl (C=O)
~150 - 155	Quaternary	Pyrazine ring carbon (C-Cl)
~145 - 150	Quaternary	Pyrazine ring carbon (C-COOCH ₃)
~142 - 146	Tertiary	Pyrazine ring carbon (CH)
~140 - 144	Tertiary	Pyrazine ring carbon (CH)
~53 - 55	Primary	Methyl ester (-OCH ₃)

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3100 - 3000	C-H stretch	Aromatic (Pyrazine ring)
~2960 - 2850	C-H stretch	Aliphatic (Methyl group)
~1750 - 1730	C=O stretch	Ester
~1600 - 1450	C=C and C=N stretch	Aromatic ring (Pyrazine)
~1250 - 1000	C-O stretch	Ester
~850 - 750	C-Cl stretch	Aryl halide

Predicted Mass Spectrometry Data

m/z	Ion
172/174	$[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
141/143	$[M - \text{OCH}_3]^+$
113/115	$[M - \text{COOCH}_3]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like **Methyl 6-chloropyrazine-2-carboxylate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

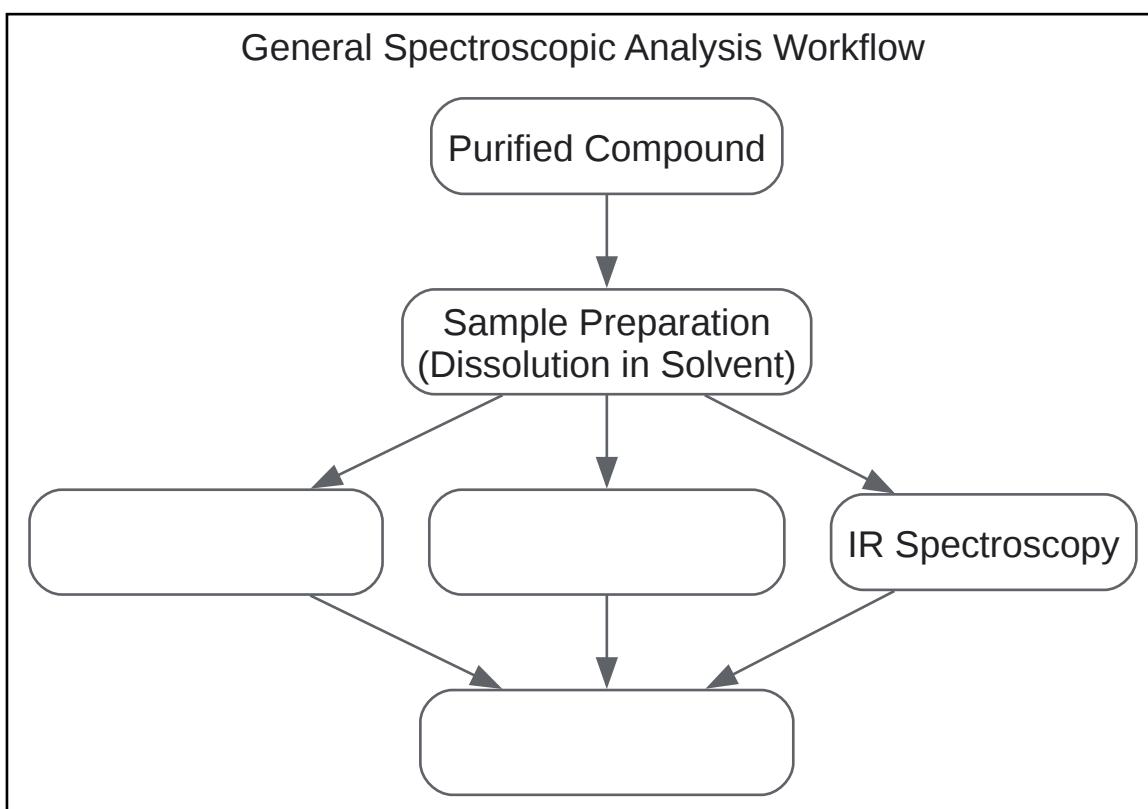
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Analysis: Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).
- Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Workflow and Relationships

Spectroscopic Analysis Workflow



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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

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References

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- 2. Pyrazines | Fisher Scientific [fishersci.com]

- 3. Methyl 6-chloropyrazine-2-carboxylate | C6H5C1N2O2 | CID 11084353 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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